

# IUPAC name for 3,4-Difluoro U-49900

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## Compound of Interest

Compound Name: 3,4-Difluoro U-49900  
hydrochloride

Cat. No.: B15616638

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An In-depth Technical Guide on 3,4-Difluoro U-49900

## Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro U-49900, a novel synthetic opioid of the "utopioid" class.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, and outlines the chemical properties, pharmacology, and analytical methodologies related to this compound. Due to the limited availability of specific data for 3,4-Difluoro U-49900, information from its close structural analogs, U-49900 and U-47700, is included to provide a broader context.

## Chemical Properties

3,4-Difluoro U-49900 is an analytical reference standard, categorized as a utopioid.<sup>[1]</sup> It is the 3,4-difluoro substituted analog of U-49900. The chemical and physical properties are summarized in the table below.

| Property            | Value   |
|---------------------|---|
| IUPAC Name          | trans-3,4-difluoro-N-2-(diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride[1][3] |
| CAS Number          | 2743078-88-6[1]   |
| Molecular Formula   | C <sub>18</sub> H <sub>26</sub> F <sub>2</sub> N <sub>2</sub> O • HCl[1][3]                 |
| Formula Weight      | 360.9 g/mol [1]   |
| Purity              | ≥98%[1]   |
| Formulation         | A crystalline solid[1]  |
| Solubility          | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml[1]                  |
| Storage Temperature | -20°C[1][3]   |
| Stability           | ≥ 5 years[1]  |

## Pharmacology

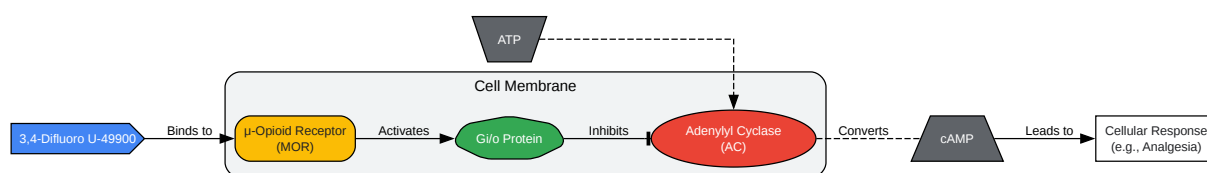
3,4-Difluoro U-49900 belongs to the utopioid class of synthetic opioids, which were first developed by the Upjohn company in the 1970s.[2] While many compounds in this class are selective kappa-opioid receptor agonists, some, like U-47700, are potent  $\mu$ -opioid receptor agonists.[2] U-49900 is a structural analog of U-47700, and it is presumed that 3,4-Difluoro U-49900 also acts as a  $\mu$ -opioid receptor agonist.[4][5]

The parent compound, U-47700, is a potent  $\mu$ -opioid receptor agonist.[6] Studies on analogs of U-47700 have shown that substituents on the benzoyl ring can significantly affect potency.[6] For instance, 3,4-dichlorobenzoyl substituents were found to be the most potent in a series of U-47700 analogs.[6] The pharmacological profile of 3,4-Difluoro U-49900 has not been extensively characterized in published literature.

Anecdotal reports on the non-fluorinated parent compound, U-49900, suggest it may have little to no euphoric or analgesic effects even at high doses, unlike U-47700.[4][7]

## Signaling Pathway

As a presumed  $\mu$ -opioid receptor agonist, 3,4-Difluoro U-49900 is expected to activate the Gai signaling pathway upon binding to the  $\mu$ -opioid receptor (MOR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This is a common mechanism of action for opioid analgesics. Furthermore, activation of the  $\mu$ -opioid receptor can also induce its internalization. [8]



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Caption: Presumed signaling pathway of 3,4-Difluoro U-49900 via the  $\mu$ -opioid receptor.

## Experimental Protocols

### Analytical Identification

While specific experimental protocols for 3,4-Difluoro U-49900 are not detailed in the provided search results, the analytical identification of structurally similar compounds like 3,4-Difluoro-U-47700 has been described.[9] These methods typically involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[9]

**Sample Preparation:** A typical sample preparation for analysis would involve dissolving the solid material in a suitable solvent like methanol.[9] For LC-MS analysis, further dilution in the mobile phase may be required.[9]

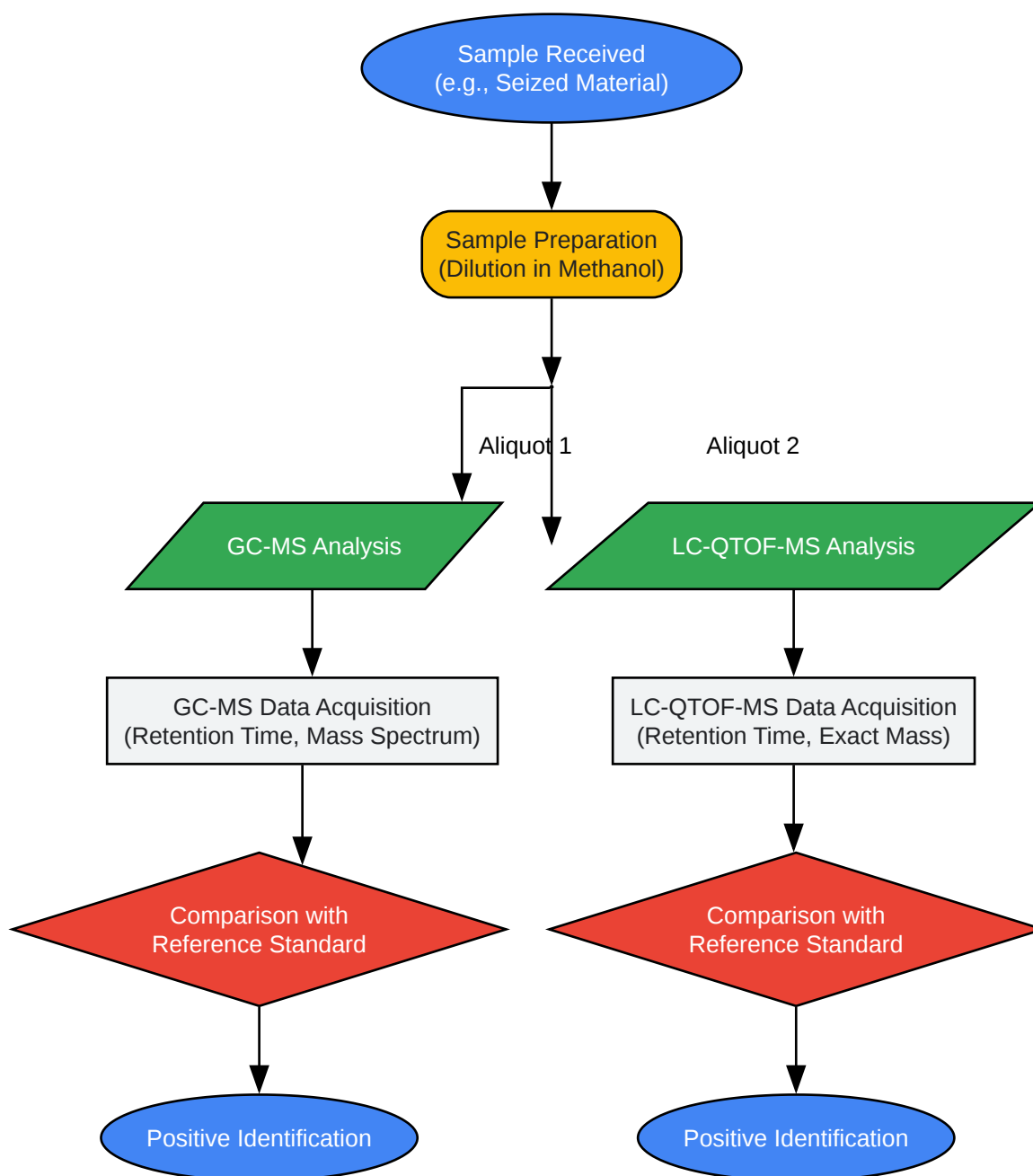
**GC-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):**

- Instrument: Agilent 5975 Series GC/MSD System or similar.[9]

- Column: Agilent J&W DB-1 (12 m x 200  $\mu$ m x 0.33  $\mu$ m) or equivalent.[9]
- Carrier Gas: Helium.[9]
- Injection: Splitless injection at an injection port temperature of approximately 265 °C.[9]
- Mass Scan Range: 40-550 m/z.[9]

LC-QTOF-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):

- Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or similar.[9]
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6  $\mu$ m) or equivalent.[9]
- Mobile Phase: A gradient of ammonium formate (10 mM, pH 3.0) and an organic solvent.[9]
- TOF MS Scan Range: 100-510 Da.[9]



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Caption: A general workflow for the analytical identification of novel synthetic opioids.

## Synthesis

Detailed protocols for the synthesis of 3,4-Difluoro U-49900 are not available in the public domain based on the provided search results. The synthesis would likely involve the coupling

of a 3,4-difluorobenzoyl chloride with the appropriate trans-N-methyl-N-diethyl-1,2-cyclohexanediamine precursor.

## Metabolism

Specific metabolism studies on 3,4-Difluoro U-49900 have not been reported. However, studies on the metabolism of U-49900 using human liver microsomes have identified several metabolites.[4][5] The primary metabolite was found to be N-Desethyl-U-49900.[4][5] In a human urine specimen, the most abundant metabolite was N,N-didesethyl-N-desmethyl-U-49900.[4][5] It is plausible that 3,4-Difluoro U-49900 undergoes similar metabolic transformations. Notably, similarities in the metabolic pathways of U-47700 and U-49900 have been identified, which can result in common metabolites and isomeric species, a crucial consideration in forensic analysis.[4][5]

## Discussion and Conclusion

3,4-Difluoro U-49900 is a novel synthetic opioid that has emerged as a research chemical.[1] Its chemical properties are well-defined, but there is a significant lack of pharmacological and toxicological data in the scientific literature. Based on its structural similarity to U-49900 and U-47700, it is presumed to be a  $\mu$ -opioid receptor agonist. However, the anecdotal evidence of reduced efficacy for U-49900 suggests that the pharmacological profile of its difluoro analog may also differ significantly from that of U-47700.[4][7]

The analytical methods for the detection of related compounds are established and can likely be adapted for 3,4-Difluoro U-49900. Further research is needed to fully characterize the pharmacological effects, receptor binding affinity, potency, and metabolic fate of this compound to understand its potential clinical utility and abuse liability. The information presented in this guide, drawn from available data and knowledge of related compounds, serves as a foundational resource for professionals in the fields of forensic science, toxicology, and drug development.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. Utopioid (drug class) - Wikipedia [en.wikipedia.org]
- 3. 3,4-difluoro U-49900 (hydrochloride) 29565 from Cayman Chemical | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. webpoisoncontrol.org [webpoisoncontrol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cfsre.org [cfsre.org]
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